molecular formula C18H22N2O7 B134374 Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate CAS No. 156491-74-6

Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate

Cat. No. B134374
M. Wt: 378.4 g/mol
InChI Key: MWQLVWKMTVLBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of phthalimide derivatives with various reagents. For instance, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) is synthesized by reacting an in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Similarly, O,O-diethyl N-[(trans-4-aryl-5,5-dimethyl-2-oxido-2λ5-1,3,2-dioxaphosphorinan-2-yl)methyl]phosphoramidothioates are synthesized from O,O-diethyl phosphoramidothioate, a benzaldehyde or ketone, and a 1,3,2-dioxaphosphorinane 2-oxide . These methods suggest that the synthesis of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate might involve similar nucleophilic substitution and condensation reactions.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is characterized using various spectroscopic techniques. For example, the structure of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide and its oxidized product is confirmed through crystallography, showing bond lengths and the formation of a novel tellura heterocycle . The structural elucidation of N-[(4'-Substituted phenylthio)ethyl] phthalimides is achieved using UV, IR, 1H NMR, 13C NMR, and mass spectra . These techniques could be applied to determine the molecular structure of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate.

Chemical Reactions Analysis

The reactivity of phthalimide derivatives is highlighted by their ability to undergo various chemical reactions. The paper on N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide describes its oxidation by ruthenium(III) chloride and ligation with ruthenium(II), leading to changes in the oxidation state of tellurium and the formation of a heterocycle . Similarly, the carbon-nitrogen and carbon-sulfur bond fissions of N-[(4'-Substituted phenylthio)ethyl] phthalimides in alkaline and acidic media are discussed . These reactions indicate that Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate may also undergo bond fissions and form complexes with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives can be inferred from their synthesis and structural data. The bond lengths and angles provide information about the stability and reactivity of the compounds . The solubility, melting points, and boiling points can be estimated based on the functional groups present in the molecule. The toxicity and effects on biological systems, as seen in the study of diethyl phthalate's effects on radish seedlings, can also be part of the compound's physical and chemical properties analysis .

Scientific Research Applications

Chemical Analysis and Risk Assessment

Phthalates, such as diethyl phthalate (DEP), are synthetic compounds with widespread applications, including plasticizers in PVC plastics and personal care products. Their presence in consumer products and the environment raises public health concerns due to potential carcinogenic, teratogenic, hepatotoxic, and endocrine effects. Studies have developed and validated methods for determining phthalates in various samples, including alcoholic beverages and unrecorded alcohol products, highlighting the risk assessment for consumers of such products (Leitz et al., 2009; Chen et al., 2006).

Environmental Impact and Biodegradation

Phthalate esters, such as DEHP, are recognized environmental contaminants due to their extensive use in plastic formulations. Their biodegradation and the shifts in bacterial community structures during the remediation of contaminated soils are crucial for understanding their environmental impact and potential mitigation strategies. Microbial consortia with efficient degradative capabilities have been isolated, offering insights into the detoxification mechanisms and the role of specific bacterial genera in the bioremediation process (Bai et al., 2020).

Health Implications

Exposure to phthalate esters has been associated with various health risks, including reproductive toxicities. For instance, prenatal exposure to certain phthalates has been linked to alterations in anogenital distance in male infants, serving as a biomarker for reproductive toxicity. This raises concerns about the safety of phthalate exposure, particularly among vulnerable populations such as children (Bornehag et al., 2014).

Supramolecular Properties

Phthalimide derivatives, such as the pyridone-based phthalimide fleximer studied by Dowarah et al., have been synthesized and characterized for their supramolecular properties. These studies explore the self-assembly and noncovalent interactions of such compounds, contributing to the understanding of their chemical behavior and potential applications in material science (Dowarah et al., 2022).

properties

IUPAC Name

ethyl 2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl-(2-ethoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7/c1-3-25-15(21)11-19(12-16(22)26-4-2)9-10-27-20-17(23)13-7-5-6-8-14(13)18(20)24/h5-8H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQLVWKMTVLBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCON1C(=O)C2=CC=CC=C2C1=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434725
Record name AGN-PC-0MXTSA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate

CAS RN

156491-74-6
Record name AGN-PC-0MXTSA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.